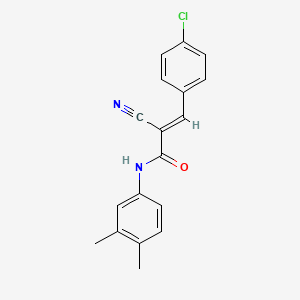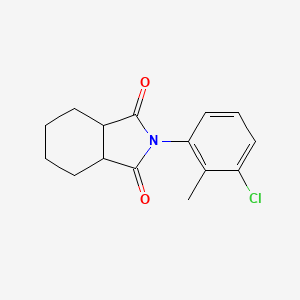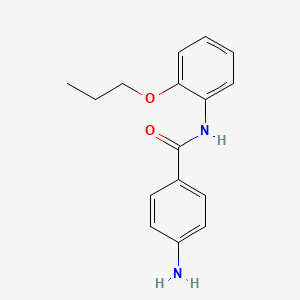
N-(2,2,3,3,4,4,5,5-octafluoropentanoyl)serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-HYDROXY-2-[(2,2,3,3,4,4,5,5-OCTAFLUOROPENTANOYL)AMINO]PROPANOIC ACID is a complex organic compound characterized by the presence of a hydroxyl group, an amide linkage, and a highly fluorinated pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-2-[(2,2,3,3,4,4,5,5-OCTAFLUOROPENTANOYL)AMINO]PROPANOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Amide Bond: The reaction between 3-hydroxypropanoic acid and 2,2,3,3,4,4,5,5-octafluoropentanoic acid chloride in the presence of a base such as triethylamine to form the amide linkage.
Hydroxyl Protection and Deprotection: Protection of the hydroxyl group using a suitable protecting group, followed by deprotection after the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-2-[(2,2,3,3,4,4,5,5-OCTAFLUOROPENTANOYL)AMINO]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorinated moiety can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-HYDROXY-2-[(2,2,3,3,4,4,5,5-OCTAFLUOROPENTANOYL)AMINO]PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated moiety, which can be used in NMR studies.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-HYDROXY-2-[(2,2,3,3,4,4,5,5-OCTAFLUOROPENTANOYL)AMINO]PROPANOIC ACID involves its interaction with specific molecular targets. The fluorinated moiety can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The hydroxyl and amide groups may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4,5-dimethylfuran-2(5H)-one: A compound with a similar hydroxyl group but different structural features.
3-(3-Hydroxyphenyl)propionic acid: Contains a hydroxyl group and a propionic acid moiety but lacks the fluorinated segment.
2-Amino-3-(4-hydroxyphenyl)-propanoic acid: Shares the amino and hydroxyl functionalities but differs in the overall structure.
Uniqueness
3-HYDROXY-2-[(2,2,3,3,4,4,5,5-OCTAFLUOROPENTANOYL)AMINO]PROPANOIC ACID is unique due to its highly fluorinated pentanoic acid moiety, which imparts distinct chemical and physical properties. This fluorinated segment enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H7F8NO4 |
|---|---|
Molecular Weight |
333.13 g/mol |
IUPAC Name |
3-hydroxy-2-(2,2,3,3,4,4,5,5-octafluoropentanoylamino)propanoic acid |
InChI |
InChI=1S/C8H7F8NO4/c9-4(10)6(11,12)8(15,16)7(13,14)5(21)17-2(1-18)3(19)20/h2,4,18H,1H2,(H,17,21)(H,19,20) |
InChI Key |
YQRVAWJUGYXNBC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)NC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-iodo-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11098439.png)

![3-[(Pentyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B11098447.png)


![1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)-N'-[(E)-pyridin-4-ylmethylidene]indolizine-3-carbohydrazide](/img/structure/B11098466.png)
![4-[(E)-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)imino]methyl]-2-methoxyphenyl acetate](/img/structure/B11098468.png)
![2-{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11098482.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B11098490.png)
![N-(3,4-dimethylphenyl)bicyclo[6.1.0]nonane-9-carboxamide](/img/structure/B11098498.png)

![2,5-dimethoxy-N-{2-[(2-nitrophenyl)sulfanyl]phenyl}-4-(phenylcarbonyl)benzamide](/img/structure/B11098519.png)

![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(Z)-(3-iodophenyl)methylidene]amino}phenol](/img/structure/B11098531.png)
